methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate
Description
Methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core with a methyl ester substituent at the 4-position. This structure places it within the thienopyridine class, a group of compounds with notable pharmacological applications, particularly as antiplatelet agents.
Its synthesis likely involves cyclization and esterification steps similar to those used in clopidogrel intermediate production .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h3,5,8,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSLYPEUMKXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Substituent Variations and Functional Groups
The following table highlights key structural differences between methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate and related compounds:
Pharmacological Activity
- Prasugrel : Requires hepatic activation to its thiol metabolite (R-138727), which irreversibly binds P2Y12 ADP receptors, offering potent antiplatelet effects .
- Clopidogrel Intermediate : The racemization process described in highlights the importance of stereochemistry in its conversion to the active (S)-enantiomer.
- Methyl 4-Carboxylate Analogs : The ester group may enhance bioavailability compared to carboxylic acid derivatives (e.g., ’s tert-butoxycarbonyl variant), though metabolic stability could be reduced.
Biological Activity
Methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the context of cancer treatment. This article summarizes the current understanding of its biological activity, focusing on its antitumor effects and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the thienopyridine family, characterized by a fused thiophene and pyridine ring structure. The synthesis of this compound typically involves various organic reactions, including Suzuki-Miyaura cross-coupling techniques that allow for the introduction of different substituents to enhance biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-c]pyridine exhibit significant antitumor properties. For instance:
- In vitro studies : A series of thieno[3,2-c]pyridine derivatives were evaluated against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The most promising derivative showed a growth inhibition with a GI50 value below 10 µM in these cell lines while exhibiting minimal toxicity towards non-tumorigenic cells (MCF-12A) .
- Mechanism of action : The compound was shown to affect cell viability and proliferation. Specifically, the selected derivative increased the G0/G1 phase population while decreasing the S phase population in MDA-MB-231 cells. This suggests that it may induce cell cycle arrest rather than apoptosis as a mechanism of action .
Case Studies
-
Study on Antitumor Effects :
- Objective : To evaluate the antitumor efficacy of methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives.
- Methodology : Compounds were tested using sulforhodamine B assays to assess cytotoxicity in TNBC cell lines.
- Results : The most effective compound demonstrated significant reduction in viable cell numbers and proliferation rates compared to controls .
- In Ovo CAM Model :
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | Cell Lines Tested | GI50 (µM) | Mechanism of Action | Cytotoxicity in Non-Cancer Cells |
|---|---|---|---|---|
| This compound | MDA-MB-231 & MDA-MB-468 | <10 | Cell cycle arrest (G0/G1 increase) | Low (MCF-12A) |
| Other Thienopyridine Derivative | Various Cancer Lines | 25 - 440 | Microtubule disruption | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
